molecular formula C20H20N4OS B378960 2,3-DIMETHYLPHENYL (8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YLMETHYL) ETHER CAS No. 627053-82-1

2,3-DIMETHYLPHENYL (8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YLMETHYL) ETHER

Cat. No.: B378960
CAS No.: 627053-82-1
M. Wt: 364.5g/mol
InChI Key: OELRGCVHRLKYHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethylphenyl 8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl ether is a complex organic compound with a unique structure that combines multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethylphenyl 8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl ether involves multiple steps, starting with the preparation of the core benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine structure. This is typically achieved through cyclization reactions involving appropriate precursors under controlled conditions. The final step involves the etherification of the 2,3-dimethylphenyl group to the core structure .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylphenyl 8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl ether can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the molecule .

Scientific Research Applications

2,3-Dimethylphenyl 8,9,10,11-tetrahydro1

Mechanism of Action

The mechanism of action of 2,3-Dimethylphenyl 8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl ether involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their function .

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrobenzothieno[2,3-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents.

    Imidazole-containing compounds: These compounds have a different core structure but may have similar bioactivity.

Uniqueness

2,3-Dimethylphenyl 8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl ether is unique due to its combination of multiple heterocyclic rings and the presence of the 2,3-dimethylphenyl group. This unique structure may confer specific properties that are not found in similar compounds .

Properties

CAS No.

627053-82-1

Molecular Formula

C20H20N4OS

Molecular Weight

364.5g/mol

IUPAC Name

4-[(2,3-dimethylphenoxy)methyl]-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

InChI

InChI=1S/C20H20N4OS/c1-12-6-5-8-15(13(12)2)25-10-17-22-19-18-14-7-3-4-9-16(14)26-20(18)21-11-24(19)23-17/h5-6,8,11H,3-4,7,9-10H2,1-2H3

InChI Key

OELRGCVHRLKYHN-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)OCC2=NN3C=NC4=C(C3=N2)C5=C(S4)CCCC5)C

Canonical SMILES

CC1=C(C(=CC=C1)OCC2=NN3C=NC4=C(C3=N2)C5=C(S4)CCCC5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.